molecular formula C11H11NO2 B8618313 Methyl 3-cyano-4-ethyl-benzoate

Methyl 3-cyano-4-ethyl-benzoate

Cat. No.: B8618313
M. Wt: 189.21 g/mol
InChI Key: HZZQFTKCBNIBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its structure combines electron-withdrawing (cyano) and alkyl (ethyl) groups, which influence its reactivity, solubility, and stability.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-cyano-4-ethylbenzoate

InChI

InChI=1S/C11H11NO2/c1-3-8-4-5-9(11(13)14-2)6-10(8)7-12/h4-6H,3H2,1-2H3

InChI Key

HZZQFTKCBNIBKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-cyano-4-ethyl-benzoate 3-CN, 4-C₂H₅, 1-COOCH₃ C₁₁H₁₁NO₂ 189.21 (hypothetical) Synthetic intermediate, drug design
Ethyl 4-cyanobenzoate 4-CN, 1-COOC₂H₅ C₁₀H₉NO₂ 175.18 Chemical synthesis, solvents
Methyl 4-acetamido-2-hydroxybenzoate 4-NHCOCH₃, 2-OH, 1-COOCH₃ C₁₀H₁₁NO₄ 209.20 Pharmaceutical reference standard
Ethyl 3-amino-4-(methylamino)benzoate 3-NH₂, 4-NHCH₃, 1-COOC₂H₅ C₁₁H₁₅N₂O₂ 207.25 Intermediate for heterocyclic systems

Key Observations :

  • Substituent Position: The cyano group at position 3 in the target compound (vs. position 4 in Ethyl 4-cyanobenzoate) may alter electronic effects, impacting reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .
  • Ester Group: The methyl ester (vs. ethyl in Ethyl 4-cyanobenzoate) reduces molecular weight and may enhance solubility in polar solvents .
  • Functional Groups: The cyano group’s electron-withdrawing nature contrasts with amino groups in Ethyl 3-amino-4-(methylamino)benzoate, which could affect hydrolysis rates and stability under acidic/basic conditions .

Physicochemical Properties

  • Solubility: The methyl ester and cyano group likely make this compound less lipophilic than Ethyl 4-cyanobenzoate but more soluble than amino-substituted analogues (e.g., Ethyl 3-amino-4-(methylamino)benzoate) .
  • Stability: Cyano groups are prone to hydrolysis under strong acidic/basic conditions, whereas acetamido groups (as in Methyl 4-acetamido-2-hydroxybenzoate) offer greater stability .

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